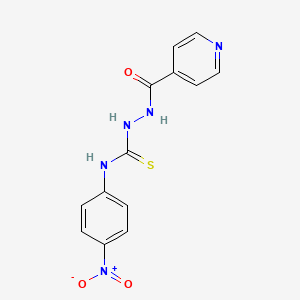

2-isonicotinoyl-N-(4-nitrophenyl)-1-hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isonicotinoyl-N-(4-nitrophenyl)-1-hydrazinecarbothioamide, also known as ISN, is a hydrazinecarbothioamide derivative of isonicotinic acid that has been used in a variety of scientific research applications. ISN is a colorless crystalline solid that is soluble in water, ethanol, and dimethyl sulfoxide (DMSO). It has a melting point of 152-154°C and a molecular weight of 299.3 g/mol. ISN was first synthesized in 2000 by the group of Dr. R.C. Smith at the University of California, Berkeley. Since then, it has been used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

Antimycobacterial Activity

2-isonicotinoyl-N-(4-nitrophenyl)-1-hydrazinecarbothioamide and related compounds have been studied for their antimycobacterial activity. A study highlighted the preparation of various isonicotinoylhydrazinocarbothioamides tested against Mycobacterium tuberculosis, showing high activity towards isoniazid-resistant tuberculosis. One compound, in particular, was found to be significantly more potent than isoniazid (INH), a commonly used antitubercular agent, indicating these compounds' potential as effective treatments against tuberculosis strains resistant to conventional drugs (Sriram, Yogeeswari, & Priya, 2009).

Reductimetric Titrants

Research on the application of hydrazine derivatives, including isonicotinic acid hydrazide, as reductimetric titrants has been explored. Stability in various media and their rapid and quantitative reduction capabilities of inorganic systems have been discussed, suggesting their utility in analytical chemistry (Vulterin & Zýka, 1963).

Chelatometric Properties

The chelatometric properties of 1-isonicotinoyl-2-salicylidenehydrazine, a related compound, have been examined. Its ability to form complexes with various cations indicates its potential application in metal ion detection and quantification, contributing to analytical methods in environmental and biochemical research (Katiyar & Tandon, 1964).

Molecular Docking and Cytotoxicity

N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide and its metal complexes have been synthesized and characterized, with studies on their molecular docking and cytotoxicity. The research demonstrates the potential of these compounds in cancer treatment, showing strong cytotoxicity against certain cancer cell lines (Abdel‐Rhman, Hussien, Mahmoud, & Hosny, 2019).

Antimicrobial Studies

Studies on the antimicrobial activities of hydrazinecarbothioamide derivatives have been conducted, showing effectiveness against various bacterial and fungal isolates. These findings underscore the potential of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Sani & Yahaya, 2016).

properties

IUPAC Name |

1-(4-nitrophenyl)-3-(pyridine-4-carbonylamino)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O3S/c19-12(9-5-7-14-8-6-9)16-17-13(22)15-10-1-3-11(4-2-10)18(20)21/h1-8H,(H,16,19)(H2,15,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCDRHBVTYSPEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

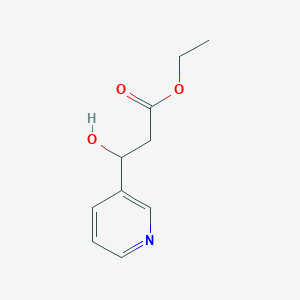

C1=CC(=CC=C1NC(=S)NNC(=O)C2=CC=NC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2862781.png)

![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2862792.png)

![2,11-Dioxadispiro[2.1.55.33]tridecane](/img/structure/B2862798.png)

![N-[[5-benzylsulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2862799.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2862802.png)